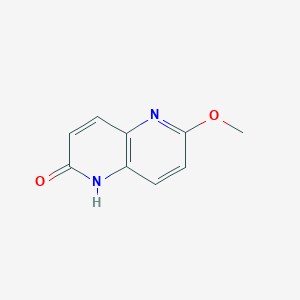

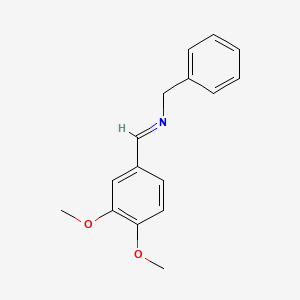

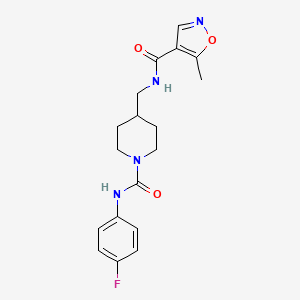

N-(4-fluorobenzyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “N-(4-fluorobenzyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide” is C20H17FN2O2 . It has an average mass of 336.360 Da and a monoisotopic mass of 336.127411 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 336.360 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 556.0±50.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications

1. HIV Integrase Inhibition

N-(4-fluorobenzyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has been studied for its role in inhibiting HIV integrase, a key enzyme in the HIV replication process. Research has shown its effectiveness in this regard, making it a potential candidate for treating HIV infections (Monteagudo et al., 2007).

2. Monoamine Oxidase Inhibition

This compound has been identified as an inhibitor of monoamine oxidase types A and B. Its structure, involving a pyrrole-2-carboxamide scaffold, contributes to its activity in inhibiting these enzymes, which are important in neurotransmitter metabolism (Silvestri et al., 2003).

3. Structural Analysis in Drug Design

In drug design, the structural analysis of this compound provides insights into molecular interactions and stability. Studies have looked into its molecular structure, exploring aspects like dihedral angles and hydrogen bonding, which are crucial in understanding its pharmacological properties (Yamuna et al., 2013).

4. CB1/CB2 Receptor Agonism

Research has also explored the compound's activity in relation to CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a significant role in various physiological processes, and the compound's interaction with these receptors could have therapeutic implications (Doi et al., 2017).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-13-4-2-3-5-17(13)19(24)15-10-18(22-12-15)20(25)23-11-14-6-8-16(21)9-7-14/h2-10,12,22H,11H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQRJUPMQIOMRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375532.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)

![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)